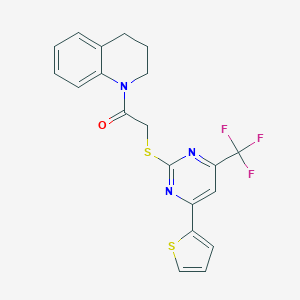
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BTF, and it has been found to have a range of interesting properties that make it useful for a variety of applications. In
Mécanisme D'action
The mechanism of action of BTF is not fully understood, but researchers have proposed several possible mechanisms. One proposed mechanism is that BTF inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, BTF may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BTF has a range of biochemical and physiological effects. For example, BTF has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BTF has been found to inhibit the growth and proliferation of cancer cells. These effects make BTF a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTF in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, BTF has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using BTF in lab experiments is that its mechanism of action is not fully understood, so researchers may need to conduct additional studies to fully understand its effects.
Orientations Futures
There are several potential future directions for research on BTF. One area of research could focus on further elucidating the mechanism of action of BTF. By better understanding how BTF works, researchers may be able to develop more effective treatments for cancer. Additionally, researchers could investigate the potential use of BTF in combination with other drugs to enhance its anti-tumor activity. Finally, researchers could explore the potential use of BTF in other areas of medicine, such as the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of BTF is a complex process that involves several steps. The first step involves the reaction of 2-chloro-N-(2-fluorophenyl)ethanimidamide with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces N-(benzenesulfonyl)-2-chloro-N-(2-fluorophenyl)ethanimidamide. The next step involves the reaction of this intermediate with thionyl chloride, which results in the formation of N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide (BTF).
Applications De Recherche Scientifique
BTF has been extensively studied for its potential use in scientific research. One of the primary applications of BTF is in the field of medicinal chemistry. Researchers have found that BTF has a range of interesting properties that make it useful for the development of new drugs. For example, BTF has been found to have anti-tumor activity, making it a potential candidate for the development of new cancer treatments.
Propriétés
Formule moléculaire |
C14H10Cl3FN2O2S |
|---|---|
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-12-9-5-4-8-11(12)18)20-23(21,22)10-6-2-1-3-7-10/h1-9H,(H,19,20) |
Clé InChI |
AQNAWFNTYSFZJQ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(Cl)(Cl)Cl)/NC2=CC=CC=C2F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=CC=C2F |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)



![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
